Physicochemical Profiling and Experimental Methodologies for tert-Butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate
Physicochemical Profiling and Experimental Methodologies for tert-Butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural causality, physicochemical data, and self-validating experimental workflows.
Executive Summary
In modern medicinal chemistry, the pursuit of novel chemical space heavily relies on rigidified, three-dimensional scaffolds that can precisely orient pharmacophores while optimizing pharmacokinetic properties. tert-Butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate (CAS: 1823327-72-5)[1] is a highly versatile, orthogonally protected diamine building block. Built upon the bridged 7-azabicyclo[2.2.1]heptane core, it serves as a rigid bioisostere for piperazine and piperidine derivatives, frequently utilized in the development of nicotinic acetylcholine receptor (nAChR) ligands and central nervous system (CNS) therapeutics[2].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, the structural causality behind its behavior, and field-proven, self-validating protocols for its characterization and synthetic manipulation.
Structural Causality and Physicochemical Profiling
The unique properties of tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate arise from the interplay between its rigid bridged bicyclic core and its functional groups.
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Conformational Rigidity & Basicity: The 7-azabicyclo[2.2.1]heptane system forces the internal ring into a constrained boat conformation[3]. This geometric restriction prevents the bridgehead nitrogen from undergoing rapid inversion, slightly increasing the s-character of its lone pair. While typical secondary aliphatic amines exhibit a pKa of ~11.2, the unsubstituted 7-azabicyclo[2.2.1]heptane core possesses a pKa of approximately 10.5[4]. In this specific building block, the electron-withdrawing carbamate (Boc) group at the 2-position exerts a through-bond inductive effect, further depressing the bridgehead pKa to an estimated 9.8–10.2.
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Lipophilicity & Permeability: The highly polar bridgehead secondary amine (tPSA contribution ~12.0 Ų) is counterbalanced by the lipophilic tert-butyl group of the carbamate. This results in an optimal LogP (~2.0), making the scaffold highly suitable for crossing the blood-brain barrier (BBB) once the 2-position is further functionalized.
Quantitative Physicochemical Data
| Property | Value | Causality / Method of Determination |
| Chemical Formula | C11H20N2O2 | Derived from molecular structure[1]. |
| Molecular Weight | 212.29 g/mol | Calculated monoisotopic mass. |
| Topological Polar Surface Area | 50.3 Ų | Sum of bridgehead amine (12.0 Ų) and carbamate (38.3 Ų) contributions[4]. |
| Estimated LogP (Octanol/Water) | 1.8 - 2.2 | Lipophilicity driven by the tert-butyl group and rigid alkane core, offset by polar nitrogens. |
| Bridgehead N pKa | ~ 9.8 - 10.2 | Inductive electron withdrawal from the 2-position carbamate lowers the intrinsic pKa of the aza-bridgehead. |
| H-Bond Donors / Acceptors | 2 / 3 | Donors: 7-NH, Boc-NH. Acceptors: 7-N, Boc C=O, Boc -O-. |
| Rotatable Bonds | 3 | Restricted to the exocyclic C2-N, N-C(=O), and O-tBu linkages. |
Mechanistic Workflows and Application
The primary utility of this compound lies in its orthogonal reactivity. The bridgehead nitrogen can be selectively alkylated or acylated, followed by the acid-catalyzed deprotection of the 2-position primary amine for subsequent derivatization.
Workflow for utilizing the 7-azabicyclo[2.2.1]heptane scaffold in drug discovery.
Self-Validating Experimental Methodologies
As a Senior Application Scientist, it is critical to recognize that standard analytical methods often fail for aliphatic, non-chromophoric scaffolds. The protocols below are engineered with internal self-validation mechanisms to ensure absolute data integrity.
Protocol 1: Potentiometric pKa Determination of the Bridgehead Nitrogen
Causality: Because the aliphatic core and the carbamate group lack extended conjugation, the molecule does not possess a strong UV chromophore above 220 nm. Therefore, traditional UV-metric pKa determination is fundamentally unsuitable. Potentiometric titration must be employed to directly measure [H+] shifts.
Step-by-Step Methodology:
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Preparation: Dissolve 2.0 mg of the compound in 10 mL of a highly pure, degassed 0.15 M KCl aqueous solution (to maintain constant ionic strength). If solubility is poor, use a co-solvent system (e.g., 20% Methanol/Water) and apply the Yasuda-Shedlovsky extrapolation.
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Standardization (Internal Control): Titrate the system with standard 0.1 M HCl and 0.1 M NaOH. Validate the Nernstian slope of the glass electrode using a primary standard (e.g., potassium hydrogen phthalate).
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Titration: Perform the titration at a constant 25.0 ± 0.1 °C under an Argon blanket to prevent CO2 absorption (which would artificially lower the pH).
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Self-Validation: Run a blank titration (solvent only). The difference curve between the sample and the blank must yield a mathematically distinct inflection point. If the calculated Bjerrum function does not asymptote perfectly at 1.0 (indicating one protonation event), the sample contains basic impurities.
Self-validating experimental workflow for potentiometric pKa determination.
Protocol 2: Lipophilicity (LogP) Profiling via LC-MS/MS Shake-Flask
Causality: UV-based HPLC methods (such as OECD 117) are prone to severe quantification errors for this compound due to poor UV detectability. By using tandem mass spectrometry (LC-MS/MS in MRM mode), we achieve the necessary specificity and sensitivity.
Step-by-Step Methodology:
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Equilibration: Vigorously stir 1-octanol and 10 mM ammonium bicarbonate buffer (pH 11.5, to ensure the bridgehead nitrogen is fully deprotonated) for 24 hours to achieve mutual saturation.
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Partitioning: Dissolve 1.0 mg of the compound in 1.0 mL of the saturated octanol. Add 1.0 mL of the saturated aqueous buffer.
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Agitation: Shake the biphasic system at 200 rpm for 24 hours at 25 °C to reach thermodynamic equilibrium.
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Separation: Centrifuge at 3000 × g for 15 minutes to break any micro-emulsions.
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Quantification & Self-Validation (Mass Balance): Quantify both phases via LC-MS/MS. Critical Control: Calculate the total mass recovered: (Caq×Vaq)+(Coct×Voct) . This sum must equal the initial input mass ±5%. A failure in mass balance immediately flags compound degradation or adsorption to the glassware, invalidating the LogP result.
Protocol 3: Chemoselective Boc Deprotection
Causality: The tert-butyloxycarbonyl (Boc) group is cleaved via an SN1 mechanism under strongly acidic conditions. The resulting tert-butyl cation eliminates to form isobutylene gas, making the reaction irreversible and driving it to completion.
Step-by-Step Methodology:
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Reaction Setup: Dissolve 100 mg of tert-butyl N-{7-azabicyclo[2.2.1]heptan-2-yl}carbamate in 2.0 mL of anhydrous dichloromethane (DCM).
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Acid Addition: Cool to 0 °C. Dropwise, add 2.0 mL of Trifluoroacetic acid (TFA). The bridgehead nitrogen protonates instantly, protecting the core, while the carbamate oxygen protonates to initiate cleavage.
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Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material will be invisible under UV but stains weakly with iodine. The product (a primary amine) will stain a vibrant, undeniable purple with Ninhydrin. Complete disappearance of the starting material spot validates reaction completion.
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Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to azeotropically remove residual TFA, yielding the 7-azabicyclo[2.2.1]heptane-2-amine di-TFA salt.
References
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PubChem Compound Summary for CID 136093 Title: 7-Azabicyclo(2.2.1)heptane | C6H11N | CID 136093 Source: National Center for Biotechnology Information (NCBI) URL:[Link]
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Chemical Reviews on Azabicyclo Scaffolds Title: Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes Source: Chemical Reviews (ACS Publications) URL:[Link]
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Synthesis of the 7-Azabicyclo[2.2.1]heptane-2-amine Core Title: Asymmetric synthesis of 3,4-diaminocyclohexanol and endo-7-azabicyclo[2.2.1]heptan-2-amine Source: Organic Letters / PubMed (NIH) URL:[Link]
Sources
- 1. è¯åç½-caså·æ¥è¯¢ãåå¦è¯åãçç©è¯åãåæè¯åãå®éªè¯å [www2.macklin.cn:6680]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric synthesis of 3,4-diaminocyclohexanol and endo-7-azabicyclo[2.2.1]heptan-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azabicyclo(2.2.1)heptane | C6H11N | CID 136093 - PubChem [pubchem.ncbi.nlm.nih.gov]
